molecular formula C20H18N4O4S B4171414 2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

Cat. No.: B4171414
M. Wt: 410.4 g/mol
InChI Key: PGIIYJUZKNUHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidine-2-thiol with acetyl chloride to form the thioester intermediate. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst, metals in acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[[2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c21-17(26)13-8-4-5-9-15(13)22-16(25)11-29-20-23-18(27)14(19(28)24-20)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,21,26)(H,22,25)(H2,23,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIIYJUZKNUHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE
Reactant of Route 6
2-({2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.